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Glucoheptonic acid

Cat. No.: B1217148
CAS No.: 87-74-1
M. Wt: 226.18 g/mol
InChI Key: KWMLJOLKUYYJFJ-VFUOTHLCSA-N
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Description

Historical Context and Discovery of Glucoheptonic Acid

The study of sugar acids has a long history, with this compound's origins tracing back to the late 19th century. Its synthesis was notably described by Kiliani in 1886, a method involving the reaction of hydrocyanic acid with glucose, followed by saponification of the resulting cyanohydrin to yield this compound. This initial approach, while foundational, was known to produce low yields and highly colored, difficult-to-purify products. Later developments, such as those patented by Clevenot in 1956, focused on improving the purity and yield of this compound and its salts, for instance, by reacting calcium glucoheptonate with oxalic acid or by employing calcium cyanide and glucose under specific conditions google.com. These early efforts laid the groundwork for understanding the chemical behavior and potential utility of this seven-carbon sugar acid.

Significance of Polyhydroxy Acids in Chemical Biology and Material Science

This compound belongs to the broader class of polyhydroxy acids (PHAs), which are characterized by the presence of multiple hydroxyl groups and at least one carboxyl group google.comnih.gov. This structural feature imparts unique chemical properties, making PHAs valuable in diverse fields.

In chemical biology , PHAs, including this compound and its derivatives, are explored for their potential roles as metabolites and their interactions within biological systems nih.gov. Their structural similarity to common sugars allows them to participate in or influence various biochemical pathways. Recent research has investigated galactosyl derivatives of this compound, for example, for their potential prebiotic and antimicrobial properties, showing promise in stimulating the growth of beneficial bacteria and inhibiting pathogenic strains researchgate.netresearchgate.net. Furthermore, PHAs are recognized for their antioxidant capabilities, ability to hydrate (B1144303) the skin, and potential to improve the skin barrier, positioning them as "next-generation" exfoliants in cosmetic science acne.orgelle.comresearchgate.netcosmacon.de.

In material science , the polyhydroxy acid backbone offers opportunities for creating biodegradable polymers and advanced materials. While polyhydroxyalkanoates (PHAs) like polylactic acid (PLA) and polyglycolic acid (PGA) are well-established in biomedical applications such as sutures and scaffolds google.combenthamscience.com, the potential of other PHAs, including those derived from this compound, is also being explored. The synthesis of rare sugars, such as d-gulose, has been facilitated by using protected derivatives of this compound, showcasing its utility in complex carbohydrate chemistry and the development of novel sugar structures researchgate.netacs.orgnih.gov. The ability of PHAs to form polyesters through self-condensation also makes them attractive for developing sustainable materials researchgate.net.

Current Research Landscape for this compound

Contemporary research on this compound is multifaceted, spanning synthetic methodologies, derivative development, and exploration of its biological activities.

Synthesis and Derivatives: Efforts continue to refine the synthesis of this compound and its derivatives, aiming for higher purity and yields. One area of active research involves enzymatic modifications, such as transgalactosylation reactions using β-galactosidase. This process has been employed to create new derivatives of this compound, with studies optimizing parameters like substrate ratios, enzyme dosage, pH, and the presence of salts to enhance product yield researchgate.nettandfonline.comtandfonline.com. For instance, research has indicated that specific salt additions, such as NaCl or MgCl2, can significantly increase the yield of these derivatives tandfonline.comtandfonline.com.

Biological and Chemical Applications: Beyond its role in synthesizing rare sugars, this compound and its salts, like sodium glucoheptonate and calcium glucoheptonate, are being investigated for various applications. Its calcium salt, for example, is noted for its solubility and potential use in nutritional supplements and as a pharmaceutical excipient ontosight.ai. Research has also explored the antibacterial activity of this compound derivatives against specific bacterial strains, suggesting their potential use in antimicrobial formulations researchgate.netresearchgate.net. In the realm of chemical biology, this compound has been identified as a metabolite, indicating its participation in metabolic pathways nih.gov.

Material Science and Catalysis: While less prevalent than its biochemical applications, this compound derivatives have also found utility in material science. For example, protected forms of this compound have been instrumental in the scalable synthesis of specific rare sugars, demonstrating its importance in complex organic synthesis researchgate.netacs.orgnih.gov.

Compound List:

this compound

Gluconic acid

Lactic acid

Glycolic acid

Salicylic acid

Lactobionic acid

Gluconolactone

Maltogenic acid

Galactonic acid

Glucaric acid

Glucuronic acid

Hydrocyanic acid

Oxalic acid

Calcium glucoheptonate

Sodium glucoheptonate

D-glucose (B1605176)

L-rhamnose

D-sorbitol

L-gulose

D-gulose

L-glucose

D-glucuronolactone

Ascorbic acid

Ethyl glucuronide

Hyaluronic acid

Polylactic acid (PLA)

Polyglycolic acid (PGA)

Polyhydroxyalkanoates (PHAs)

Polyhydroxy bionic acids (PHBA)

Adipic acid

Glucaric acid

Xanthan

Heparin

Chondroitin sulfate (B86663)

Dermatan sulfate

Keratan sulfate

Gum arabic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O8 B1217148 Glucoheptonic acid CAS No. 87-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLJOLKUYYJFJ-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13007-85-7 (hydrochloride salt), 17140-60-2 (calcium salt(2:1)), 68413-91-2 (potassium salt), 74347-32-3 (magnesium salt(2:1))
Record name Gluceptate [INN]
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DSSTOX Substance ID

DTXSID3048077
Record name Gluceptate
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Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-74-1
Record name D-glycero-D-gulo-Heptonic acid
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Record name Gluceptate [INN]
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Record name Gluceptate
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Record name D-glycero-D-gulo-heptonic acid
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Record name GLUCOHEPTONIC ACID
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Synthetic Methodologies for Glucoheptonic Acid and Its Derivatives

Traditional Chemical Synthesis Routes

Classical chemical methods have long been employed for the synthesis of glucoheptonic acid, primarily involving the extension of a six-carbon sugar precursor.

Kiliani Cyanohydrin Synthesis and Subsequent Modifications

The Kiliani-Fischer synthesis is a foundational method for elongating the carbon chain of an aldose, making it a cornerstone for the synthesis of this compound from glucose. The process begins with the nucleophilic addition of cyanide to the carbonyl group of the starting sugar, forming a cyanohydrin. This intermediate is then hydrolyzed to a carboxylic acid, which subsequently forms a more stable lactone. The resulting diastereomeric lactones can be separated, and the desired lactone is then reduced to the final aldose.

In the context of this compound synthesis, D-glucose (B1605176) is reacted with an aqueous cyanide, typically sodium cyanide (NaCN), to form D-glucoheptononitrile and D-mannononitrile. These are then hydrolyzed to their corresponding lactones, D-glucono-1,4-lactone and D-mannono-1,4-lactone. After separation, the D-glucono-1,4-lactone can be isolated to yield this compound. The classic Kiliani synthesis, however, is often associated with low yields and the use of toxic reagents.

Over the years, several modifications have been developed to improve the efficiency and safety of this synthesis. One significant improvement involves the reduction of the cyanohydrin intermediate. Instead of converting the cyanohydrin to a lactone, it can be reduced with hydrogen using a palladium on barium sulfate (B86663) catalyst in water. This process forms an imine, which is then hydrolyzed to an aldehyde, streamlining the synthesis into fewer steps. Another modification focuses on the initial reaction conditions. For instance, reacting a soluble cyanide with dextrose in a concentrated aqueous solution while removing the ammonia produced can lead to the direct crystallization of a pure, light-colored alpha glucoheptonate salt in high yield.

The following table summarizes key aspects of the Kiliani-Fischer synthesis and its modifications for producing this compound precursors.

Synthesis StepClassic Kiliani-FischerImproved Version
Chain Elongation Reaction with aqueous cyanide (e.g., NaCN) to form cyanohydrins.Reaction with aqueous cyanide.
Intermediate Formation of diastereomeric lactones after hydrolysis of cyanohydrins.Reduction of cyanohydrin to an imine.
Final Product Formation Reduction of the separated lactone with a sodium amalgam.Hydrolysis of the imine to an aldehyde.
Separation Separation of diastereomeric lactones.Separation of the final sugar products.

Directed Chemical Oxidation Pathways

Directed chemical oxidation provides an alternative route to this compound, typically starting from a seven-carbon sugar (heptose) or by the selective oxidation of glucose. The selective oxidation of the aldehyde group at the C-1 position of a heptose yields the corresponding aldonic acid, in this case, this compound.

Various catalytic systems have been explored for the selective oxidation of glucose and related sugars. Noble metal catalysts, particularly those based on platinum, palladium, and gold, have demonstrated high activity and selectivity for the oxidation of the aldehyde group to a carboxylic acid. For instance, the oxidation of glucose to gluconic acid, a six-carbon analogue, is well-established using catalysts like platinum or palladium supported on activated charcoal in an aqueous alkaline solution. Similar principles can be applied to the oxidation of heptoses.

The reaction conditions, such as pH, temperature, and catalyst composition, play a crucial role in determining the selectivity and yield of the desired product. Alkaline conditions are often favored as they promote the deprotonation of the hydroxyl groups, facilitating the oxidation process. Bimetallic catalysts, such as Pd-Bi, have been shown to enhance catalytic activity and selectivity by preventing catalyst poisoning and promoting the desired oxidation pathway.

While the direct, single-step oxidation of glucose to this compound is not a standard industrial process, multi-step chemical oxidation strategies can be employed. This could involve an initial carbon chain elongation step followed by a selective oxidation.

Regioselective Functionalization Strategies

The synthesis of specific derivatives of this compound often requires regioselective functionalization, which involves the selective reaction of one or more of its multiple hydroxyl groups. Given the similar reactivity of the hydroxyl groups, achieving high regioselectivity is a significant synthetic challenge.

Several strategies have been developed to address this challenge, primarily involving the use of protecting groups or catalyst-controlled reactions. Protecting group strategies rely on the differential reactivity of the hydroxyl groups. For example, the primary hydroxyl group is generally more reactive than the secondary ones and can be selectively protected using bulky reagents.

Organotin-mediated reactions have proven effective for the regioselective functionalization of unprotected carbohydrates. The formation of a dibutylstannylene acetal intermediate can activate a specific hydroxyl group towards acylation, alkylation, or other modifications. Pre-activation of this intermediate with reagents like tetrabutylammonium bromide can further improve the efficiency and regioselectivity of the reaction.

Catalyst-controlled methods offer an alternative to protecting group chemistry. Specific catalysts can interact with the substrate in a way that directs the reaction to a particular site. For instance, certain organoboron reagents can catalyze the regioselective acylation of equatorial hydroxyl groups. These strategies are crucial for synthesizing complex this compound derivatives with defined structures and properties.

Biotechnological and Enzymatic Production of this compound

Biotechnological and enzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for the production of this compound and its derivatives.

Microbial Fermentation Approaches for Heptose-Derived Acids

Microbial fermentation is a well-established technology for the production of various organic acids. While the direct fermentation of this compound is not as common as that for gluconic acid, certain microorganisms possess the metabolic pathways to produce heptose precursors, which can then be converted to the corresponding acid.

The biosynthesis of heptoses in bacteria often starts from sedoheptulose-7-phosphate, an intermediate in the pentose (B10789219) phosphate (B84403) pathway. als-journal.com Through a series of enzymatic reactions involving isomerases, kinases, phosphatases, and nucleotidyltransferases, sedoheptulose-7-phosphate can be converted to nucleotide-activated heptoses, which are precursors for various cellular components, including lipopolysaccharides in Gram-negative bacteria. als-journal.com

Strains of Aspergillus niger and Gluconobacter oxydans are widely used for the industrial production of gluconic acid from glucose. frontiersin.org These microorganisms possess highly efficient oxidase and dehydrogenase enzymes, respectively, that catalyze the oxidation of the aldehyde group of glucose. While their primary substrate is glucose, the substrate specificity of these enzymes could potentially be exploited or engineered to oxidize heptoses to their corresponding acids. For instance, Gluconobacter oxydans is known for its ability to perform incomplete oxidation of various sugars and polyols.

Research into engineering microbial strains to produce heptoses and subsequently convert them to heptonic acids is an active area. By manipulating the metabolic pathways of well-understood industrial microorganisms, it may be possible to develop efficient fermentation processes for this compound.

The table below outlines key microorganisms and their relevant metabolic capabilities for the potential production of heptose-derived acids.

MicroorganismRelevant Metabolic TraitPotential Application for this compound
Aspergillus niger High production of glucose oxidase for gluconic acid synthesis. frontiersin.orgnih.govPotential for oxidation of heptoses to heptonic acids.
Gluconobacter oxydans Possesses membrane-bound dehydrogenases for incomplete oxidation of sugars. frontiersin.orgPotential for direct oxidation of heptoses to heptonic acids.
Various Bacteria Biosynthesis of heptose precursors from sedoheptulose-7-phosphate. als-journal.comSource of genetic material for engineering production strains.

Enzyme-Catalyzed Synthesis via Transgalactosylation and Related Biocatalysis

Enzymatic synthesis provides a highly specific and efficient route to produce derivatives of this compound. One notable example is the use of β-galactosidase for the synthesis of a galactosyl derivative of this compound through a process called transgalactosylation. nih.gov

In this reaction, lactose serves as the donor of the galactosyl group, and this compound (as its sodium salt) acts as the acceptor. The β-galactosidase enzyme cleaves the glycosidic bond in lactose and transfers the galactose moiety to one of the hydroxyl groups of this compound. This biocatalytic approach offers several advantages, including mild reaction conditions and high regioselectivity.

The efficiency of the transgalactosylation reaction is influenced by several factors, including the source of the β-galactosidase, the ratio of substrates, enzyme concentration, pH, and the presence of salts. For example, using β-galactosidase from Kluyveromyces lactis, a final product concentration of 54.5 g/L has been achieved under optimized conditions. nih.gov The addition of certain salts, such as MgCl₂ or NaCl, has been shown to significantly increase the yield of the transgalactosylation product. nih.gov

This enzymatic approach is not limited to galactosylation. Other glycosyltransferases could potentially be used to attach different sugar moieties to this compound, leading to a diverse range of derivatives with potentially novel properties. Biocatalysis, in general, represents a powerful tool for the selective modification of complex molecules like this compound, avoiding the need for extensive protecting group chemistry often required in traditional organic synthesis.

The following table summarizes the key parameters influencing the enzymatic synthesis of a galactosyl derivative of this compound via transgalactosylation.

ParameterEffect on SynthesisOptimal Conditions/Observations
Enzyme Source Affects activity and selectivity.β-galactosidase from Kluyveromyces lactis has been shown to be effective. nih.gov
Substrate Ratio Influences the balance between hydrolysis and transgalactosylation.A molar ratio of 1.9:1 (sodium glucoheptonate:lactose) was found to be optimal in one study. nih.gov
Enzyme Concentration Higher concentrations can increase the reaction rate but may also favor hydrolysis.An optimal dose needs to be determined for each specific system.
pH Affects enzyme activity and stability.A pH near neutral (6.9-7.0) has been used effectively.
Salts Can modulate enzyme activity and product yield.Addition of 0.5–0.75 M MgCl₂ or 1 M NaCl significantly increased yield. nih.gov
Initial Dry Matter Content Higher content can lead to a higher product concentration.Research has shown a positive correlation between initial dry matter and product yield. nih.gov

Synthesis of Advanced this compound Derivatives

The unique structural features of this compound, with its multiple hydroxyl groups and a carboxylic acid function, make it a versatile platform for the synthesis of a variety of derivatives with potential applications in different fields.

Glycosylation of this compound can lead to new compounds with modified properties. A notable example is the synthesis of galactosyl this compound through a transgalactosylation reaction catalyzed by β-galactosidase. This enzymatic approach offers a regioselective and stereoselective method for forming a glycosidic bond between galactose and this compound.

The yield of this enzymatic synthesis is highly dependent on several reaction parameters. A study on the synthesis of a galactosyl derivative of this compound highlighted the importance of optimizing substrate ratio, enzyme concentration, and the presence of salts. tandfonline.com In the most favorable conditions, a final product concentration of 54.5 g/L was achieved, which corresponded to 10.9% of the dry matter. tandfonline.com It was observed that a higher initial dry matter content resulted in a higher product content. tandfonline.com The molar ratio of sodium glucoheptonate to lactose was found to be optimal at 1.9:1. tandfonline.com Furthermore, the addition of certain salts, such as 0.5–0.75 M MgCl2 or 1 M NaCl, led to a significant increase in the yield of the glycosylated derivative. tandfonline.com Conversely, the presence of MnCl2 appeared to slow down the synthesis process. tandfonline.com

Table 2: Influence of Reaction Parameters on the Synthesis of Galactosyl this compound

ParameterOptimal ConditionEffect on Yield
Substrate Molar Ratio (Sodium Glucoheptonate:Lactose) 1.9:1 tandfonline.comMaximizes product formation.
Initial Dry Matter Content Higher content tandfonline.comLeads to higher product content as a percentage of dry matter.
Enzyme Dose Optimized for specific reaction volumeA dose of 214 U/g of lactose was found to be optimal in one study. tandfonline.com
pH 6.9-7.0Increasing the pH above the optimal value for the enzyme's hydrolytic activity can inhibit the transgalactosylation reaction. tandfonline.com
Presence of Salts 0.5–0.75 M MgCl2 or 1 M NaCl tandfonline.comSignificantly increases the yield.

In the realm of organic synthesis, the multiple hydroxyl groups of this compound can be a challenge when selective reactions at a specific position are desired. To overcome this, protection strategies are employed, with the formation of acetonides being a common approach. Acetonides are cyclic ketals formed by the reaction of a diol with acetone in the presence of an acid catalyst.

The triacetonide of methyl glucoheptonate is a key intermediate that allows for scalable syntheses of rare sugars. frontiersin.org The ease of separation of petrol-soluble acetonides derived from this triacetonide facilitates the synthesis of sugars with the L-gluco or D-gulo structural motif, often without the need for chromatography. frontiersin.org This protected form serves as a versatile building block, enabling modifications at specific positions of the carbon chain.

This compound readily forms salts with various metals, and these metal glucoheptonates have found applications as chelating agents. The preparation of these salts typically involves the reaction of this compound or its sodium salt with a soluble salt of the desired metal in an aqueous solution.

One method for preparing a heavy metal chelate involves reacting an aqueous solution of a water-soluble metal salt (e.g., chloride, sulfate, or nitrate) with an alkali-metal salt of the sugar acid. nih.gov The pH of the reaction mixture is a critical parameter that is adjusted to facilitate the formation and stability of the chelate. For instance, in the preparation of a ferric iron chelate, the pH is initially raised to a range of 8 to 14 and then adjusted back to a range of 4 to 7. nih.gov

Another patented process describes the preparation of sodium glucoheptonate by reacting a soluble cyanide with a sugar like dextrose in an aqueous solution. researchgate.net The reaction is conducted at a temperature between 0 and 40°C for 4 to 12 hours, with the continuous removal of ammonia. researchgate.net This process can yield light-colored alpha glucoheptonate dihydrate crystals directly from the reaction mixture. researchgate.net

Chemical Reactivity and Coordination Chemistry of Glucoheptonic Acid

Chelation Mechanisms with Transition Metal Ions

The interaction of glucoheptonic acid with transition metal ions is of considerable interest due to its applications in various industrial processes, including metal cleaning, corrosion inhibition, and as a sequestering agent in alkaline solutions. The formation of stable complexes with these metal ions is a key aspect of its functionality.

The binding of transition metal ions to this compound primarily involves the carboxylate group and the hydroxyl groups. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the specific binding sites. Studies on the closely related gluconic acid have provided valuable insights into these interactions.

NMR studies on the complexation of lanthanum with gluconate suggest that the metal ion binds at the carboxylate end of the molecule. researchgate.net Specifically, analysis of the changes in the chemical shifts of the carbon atoms indicates that the carbon of the carboxyl group (C-1) and the adjacent carbon (C-2) are most affected by the presence of the metal ion, suggesting that the carboxylate oxygen and the α-hydroxyl group are directly involved in coordination. researchgate.net This forms a stable five-membered chelate ring, a common motif in the coordination of α-hydroxy carboxylates to metal ions. Further analysis suggests that the hydroxyl group on the third carbon (C-3) may also participate in binding, potentially leading to a bidentate or tridentate coordination through the carboxylate and adjacent hydroxyl groups. researchgate.net The carbons at the other end of the molecule (C-5 and C-6) show minimal changes in their chemical shifts, indicating they are not involved in the coordination. researchgate.net This evidence points towards a specific interaction at one end of the gluconate molecule rather than a wrapping of the entire ligand around the metal ion.

While direct crystallographic data for transition metal-glucoheptonate complexes are limited, the principles of coordination chemistry suggest that the binding mode identified for lanthanum is likely applicable to many transition metals. The preference for the formation of five- or six-membered chelate rings is a strong driving force in the formation of stable metal complexes.

The stoichiometry of metal-glucoheptonate complexes can vary depending on the metal ion, its oxidation state, and the solution pH. Common stoichiometries observed are 1:1, 1:2, and in some cases, 2:1 (metal:ligand). These ratios are typically determined using methods such as potentiometric titration, spectrophotometry (Job's method of continuous variation), and conductometry. nih.govijarsct.co.inijsr.net

A study on the complexation of various metal ions with gluconic acid provides stability constants that serve as a good approximation for this compound complexes. At a high pH of 13.3, the following stability constants (log β) were reported:

Metal IonStoichiometry (M:Gl)log β
Cd(II)1:1-
Co(II)1:1-
Fe(II)--
Fe(III)1:124 to 38
U(VI)1:119.9 ± 2

Data sourced from a study on gluconic acid complexes and may be indicative for this compound. researchgate.net

At a neutral pH of 7, 1:1 complexes were also observed for Co(II) and U(VI) with gluconic acid. researchgate.net The stability of Fe(III) complexes with hydroxamate-containing ligands, which also feature oxygen donor atoms, has been shown to be high, with log β values in a similar range, highlighting the strong affinity of Fe(III) for such ligands. nih.govresearchgate.net

The pH of the solution plays a crucial role in the formation and stability of metal-glucoheptonate complexes. The speciation of both the this compound and the metal ion is pH-dependent. At low pH, the carboxylic acid group is protonated, reducing its ability to coordinate with metal ions. As the pH increases, the carboxylic acid deprotonates, making the carboxylate group available for binding.

Furthermore, at higher pH values, the hydroxyl groups of the this compound can also deprotonate, providing additional, stronger binding sites. This deprotonation of alcoholic hydroxyl groups upon coordination to a metal ion is a key feature of the chelating ability of polyhydroxy carboxylates in alkaline solutions. This phenomenon leads to the formation of more stable complexes at higher pH.

The stability of metal complexes is often studied as a function of pH using potentiometric titrations. The titration curves of a metal-ligand solution will deviate from the curve of the free ligand in the pH range where complexation occurs. wikipedia.org For instance, in the Fe(III)-glucoheptonate system, stable complexes are known to exist over a wide pH range, which is a critical aspect of its use in industrial applications requiring metal chelation in alkaline environments.

Conversely, at very high pH, the formation of metal hydroxide (B78521) species can compete with the formation of glucoheptonate complexes. The relative stability of the metal-glucoheptonate complex versus the metal hydroxide determines which species will predominate. For many transition metals, this compound is an effective sequestering agent even in strongly alkaline solutions, preventing the precipitation of metal hydroxides.

Interactions with Lanthanides and Actinides

The interaction of this compound with f-block elements, the lanthanides and actinides, is of significant interest, particularly in the context of nuclear waste management and environmental remediation, where these elements are of concern. This compound and similar sugar acids can form soluble and stable complexes with these metal ions, potentially influencing their mobility in the environment.

Thermodynamic studies provide fundamental data on the stability and driving forces of complex formation. Techniques such as potentiometry, spectrophotometry, and calorimetry are employed to determine stability constants (log β), and the enthalpy (ΔH) and entropy (ΔS) of complexation. acs.orgnih.govunizar.es

A detailed study on the complexation of uranium(VI) with gluconate in acidic solutions (pCH 2.5 to 4.2) identified the formation of three distinct uranyl complexes. The thermodynamic parameters for their formation were determined at 25 °C and an ionic strength of 1.0 M NaClO4:

Reactionlog βΔH (kJ mol-1)ΔS (J K-1 mol-1)
UO22+ + GH4- ⇌ UO2(GH4)+2.2 ± 0.37.5 ± 1.368 ± 5
UO22+ + GH4- ⇌ UO2(GH3)(aq) + H+-0.38 ± 0.0515.4 ± 0.344 ± 1
UO22+ + 2GH4- ⇌ UO2(GH3)(GH4)- + H+1.3 ± 0.214.6 ± 0.373 ± 2

GH4- represents the singly deprotonated gluconate anion. Data sourced from a study on uranium(VI)-gluconate complexes. acs.orgnih.gov

These results indicate that the complexation reactions are endothermic, meaning they are driven by a positive entropy change. acs.orgnih.gov The positive entropy is attributed to the release of water molecules from the hydration spheres of the metal ion and the ligand upon complex formation.

Studies on the complexation of trivalent lanthanides and actinides with glucuronic acid, another sugar acid, also show the formation of 1:1 complexes. At pH 5.0, the stability constants (log β) for the Eu(III) and Cm(III) complexes were determined to be 1.84 ± 0.22 and 2.39 ± 0.19, respectively. hzdr.de The slightly higher stability of the curium complex is consistent with the general trend of increasing stability with decreasing ionic radius across the actinide series for complexes with carboxylate ligands. The complexation is also primarily entropy-driven. scispace.com

The coordination geometries of lanthanide and actinide complexes are often complex due to their large ionic radii and preference for high coordination numbers. Spectroscopic techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and NMR, along with computational modeling, are powerful tools for elucidating the structures of these complexes in solution.

For the uranium(VI)-gluconate system, a combination of these techniques revealed different coordination modes for the various complexes formed. acs.orgnih.govresearchgate.net In the UO2(GH4)+ complex, the gluconate ligand coordinates to the uranyl ion in a bidentate fashion through the carboxylate group. acs.orgnih.gov In the UO2(GH3)(aq) complex, a hydroxyl group is deprotonated, and the gluconate ligand binds to the uranium center through a five-membered chelate ring involving the carboxylate and the α-hydroxyl group. acs.orgnih.gov For the 1:2 complex, UO2(GH3)(GH4)-, multiple coordination modes are possible, involving both bidentate and chelating interactions from the two gluconate ligands. acs.orgnih.gov

EXAFS studies are particularly useful for determining the number and distance of atoms in the first coordination sphere of the metal ion. For actinide complexes, EXAFS can provide information on the actinyl M=O bonds as well as the coordination of ligands in the equatorial plane. researchgate.netelsevierpure.comnih.gov

Redox Chemistry and Catalytic Transformations Involving this compound

This compound and its conjugate base, glucoheptonate, exhibit a rich redox chemistry, primarily centered on the hydroxyl and carboxyl functional groups. These reactions are fundamental to its role in various catalytic processes, both as a substrate and as a coordinating ligand that modulates the redox activity of metal centers. The ability of this compound to be oxidized or reduced, and to stabilize different oxidation states of metals, makes it a significant compound in catalysis and coordination chemistry.

Oxidation of this compound

The oxidation of this compound, often studied in the context of its precursor glucose or the closely related gluconic acid, can yield various valuable products depending on the catalyst and reaction conditions. The primary sites for oxidation are the terminal hydroxyl group and the secondary hydroxyl groups. Catalytic oxidation typically employs molecular oxygen or air as the oxidant, positioning it as an environmentally favorable alternative to methods using stoichiometric oxidants like nitric acid.

Noble metal catalysts, particularly those based on platinum (Pt), palladium (Pd), and gold (Au), supported on materials like activated carbon, are frequently used for these transformations. For instance, the oxidation of gluconate on well-dispersed platinum catalysts can lead to the formation of glucarate. researchgate.net The selectivity of these reactions can be tuned by introducing promoter metals. The addition of bismuth (Bi) to platinum catalysts has been shown to shift the selectivity towards the production of 2-ketogluconate. researchgate.net Similarly, bimetallic catalysts such as Pd-Bi have demonstrated high efficiency and selectivity in the oxidation of glucose to gluconic acid, which can be a precursor step in more complex transformations. mdpi.com

The table below summarizes key research findings on the catalytic oxidation of gluconate, a close analog of glucoheptonate.

Table 1: Catalytic Oxidation of Gluconate

Catalyst Substrate Oxidant Key Product(s) Selectivity/Yield Reference
Pt/C Gluconate Air Glucarate High Selectivity researchgate.net
Pt-Bi/C Gluconate Air 2-Ketogluconate Shifted selectivity from glucarate researchgate.net
Pd/TiO₂ Sodium D-gluconate Air D-Glucaric acid ~44% selectivity at 41% conversion researchgate.net

Reduction of this compound

The reduction of this compound or its lactone form is a significant transformation, particularly for converting aldonic acids back into fermentable sugars. This is relevant in biorefinery contexts where aldonic acids can be inhibitory to fermentation processes. Electrocatalytic methods have emerged as a sustainable approach for this reduction.

Research has identified silver (Ag) as an effective electrocatalyst for the reduction of gluconic acid to glucose. rsc.org In these systems, the conversion rate is highly dependent on the applied potential, with an optimal potential observed before the hydrogen evolution reaction becomes the dominant process. For example, a potential screening showed the best conversion at -1.56 V versus the reversible hydrogen electrode (RHE). rsc.org Earlier studies also demonstrated the catalytic reduction of d-gluconic acid to d-glucose (B1605176) using a specific catalyst under neutral or slightly acidic conditions, achieving yields of 14-28%. acs.org

Table 2: Catalytic Reduction of Gluconic Acid

Catalyst Substrate Method Key Product Findings Reference
Silver (Ag) Gluconic Acid Electrocatalysis Glucose Optimal conversion at -1.56 V vs. RHE rsc.org

Role in Redox-Active Metal Complexes

This compound is an excellent chelating agent for a wide range of metal ions, including those with accessible redox states. By forming stable complexes, it can influence the redox properties and reactivity of the metal center. This is particularly evident in its chemistry with technetium (Tc) and iron (Fe).

In radiopharmaceutical chemistry, glucoheptonate is used as a ligand for technetium. Studies on technetium-hydroxycarboxylate complexes, including Tc-glucoheptonate, have revealed a rich redox chemistry. snmjournals.org Depending on the pH, technetium can be stabilized in various oxidation states (e.g., Tc(III), Tc(IV), and Tc(V)) within the glucoheptonate complex. snmjournals.org For instance, below pH 6, reduction of pertechnetate (B1241340) (TcO₄⁻) in the presence of glucoheptonate can form Tc(III) and Tc(V) species. snmjournals.org The ability of the glucoheptonate ligand to stabilize these different oxidation states is crucial for the application of these complexes.

Similarly, gluconate has been used to synthesize a tetra-iron(III) complex. rsc.org Electrochemical studies of this complex revealed multiple, accessible, metal-based redox events, indicating that the gluconate ligand mediates the electronic properties of the multi-metal core. rsc.org The presence of organic ligands like gluconate can form stable aqueous complexes with Tc(IV), potentially increasing its solubility and mobility under reducing conditions. nih.gov

Table 3: Stable Oxidation States of Metals in Glucoheptonate/Gluconate Complexes

Metal Ligand pH Range Stable Oxidation State(s) Reference
Technetium (Tc) Glucoheptonate < 6 Tc(III), Tc(V) snmjournals.org
Technetium (Tc) Glucoheptonate 6 to 10 Tc(IV), Tc(V) snmjournals.org

Biochemical and Metabolic Interplay of Glucoheptonic Acid

General Involvement in Carbohydrate Metabolism

Glucoheptonic acid functions as a pivotal intermediary in various metabolic pathways, contributing to the regulation of glucose metabolism . Its presence has been noted in the context of metabolic dysregulation, such as in diabetic kidney disease (DKD), where it has been identified as an elevated metabolite. In such conditions, this compound is observed alongside other carbohydrate derivatives like glucose-1-phosphate, glucuronic acid, and gluconic acid, suggesting its participation in altered metabolic flux frontiersin.org. The correlation of these metabolites with clinical indicators of kidney function further underscores their involvement in the systemic metabolic changes associated with disease states frontiersin.org.

Enzyme-Catalyzed Transformations Involving this compound Substrates

Direct evidence detailing specific enzyme-catalyzed transformations where this compound serves as a substrate is not extensively documented in the readily available literature. While enzymatic methods exist for the synthesis of this compound, often involving specific substrate recognition , the pathways by which this compound itself is further metabolized by enzymes are less characterized. The broader field of sugar acid metabolism involves numerous enzymes, such as dehydrogenases and isomerases, that modify hexoses and uronic acids frontiersin.orgfrontiersin.orgmdpi.comnih.gov, but specific enzymes acting on this compound as a substrate have not been widely reported in the reviewed sources.

Precursor and Intermediate Functions in Rare Sugar Biosynthesis

The specific role of this compound as a precursor or intermediate in the biosynthesis of rare sugars is not explicitly detailed in the provided scientific literature. However, its mention in studies of microbial metabolism, where it can be upregulated under specific conditions nih.gov, suggests potential, albeit uncharacterized, involvement in microbial sugar acid pathways. The broader context of rare sugar production often involves the enzymatic modification of common sugars or the utilization of intermediates derived from primary metabolic pathways frontiersin.orgglycoforum.gr.jpmdpi.com. While this compound is a sugar acid, its direct incorporation into established rare sugar biosynthetic routes remains an area for further investigation.

Comparative Biochemical Analysis with Related Polyhydroxy Acids

This compound shares structural and functional similarities with other common polyhydroxy acids, notably gluconic acid and glucuronic acid. These comparisons highlight both conserved characteristics and significant divergences in their biochemical roles and metabolic pathways.

Structural Homologies and Functional Divergence

This compound is a seven-carbon sugar acid, chemically related to glucose but with an additional carbon atom, likely derived from a heptose precursor. In contrast, gluconic acid is a six-carbon aldonic acid, formed by the oxidation of the aldehyde group of glucose (C6H12O7) differencebetween.com. Glucuronic acid is a six-carbon uronic acid, resulting from the oxidation of the primary alcohol group at the C6 position of glucose, forming a carboxylic acid function and typically existing in a cyclic pyranose ring structure (C6H10O7) differencebetween.comwikipedia.org.

FeatureThis compoundGluconic AcidGlucuronic Acid
Chemical Formula C7H14O8 C6H12O7 differencebetween.comC6H10O7 differencebetween.com
Carbon Chain Length 766
Classification Heptonic acid (likely aldonic)Aldonic acidUronic acid
Derivation From a heptose (analogous to glucose)From glucose (oxidation of aldehyde group)From glucose (oxidation of C6 hydroxyl group)
Structure Polyhydroxy acidAliphatic polyhydroxy acid differencebetween.comCyclic polyhydroxy acid differencebetween.com
Key Biological Role Metabolic intermediary, glucose metabolism regulation ; Elevated in DKD frontiersin.orgFound in fruits, honey, wine differencebetween.com; Food additive, chelating agent differencebetween.comDetoxification (glucuronidation), excretion wikipedia.orgopenaccessjournals.comfpnotebook.com; Component of gums differencebetween.comwikipedia.org
Comparative Property Superior metal ion chelation vs. gluconic acid Readily biodegradable Involved in Phase II metabolism wikipedia.orgopenaccessjournals.com

Structurally, this compound’s longer carbon chain and additional hydroxyl group compared to gluconic acid confer enhanced metal ion chelation capabilities . Functionally, while gluconic acid is recognized for its roles in food additives and as a chelating agent differencebetween.com, glucuronic acid is integral to detoxification processes through glucuronidation, facilitating the excretion of xenobiotics and endogenous compounds wikipedia.orgopenaccessjournals.comfpnotebook.com. This compound's primary noted role is as a metabolic intermediary, particularly in glucose metabolism regulation and its association with metabolic diseases like DKD frontiersin.org.

Pathways for Analogous Sugar Acid Production in Biological Systems

The biological production and metabolism of gluconic and glucuronic acids involve distinct enzymatic pathways.

Gluconic Acid: This sugar acid is primarily produced through the enzymatic oxidation of glucose. Key enzymes involved include glucose oxidase (GOx) , which catalyzes the conversion of D-glucose (B1605176) to D-gluconolactone and hydrogen peroxide, followed by non-enzymatic hydrolysis to gluconic acid researchgate.net. Another significant pathway involves glucose dehydrogenases (GDH) , such as the membrane-bound, PQQ-dependent GDH found in Gluconobacter oxydans, or NADP+-dependent glucose dehydrogenase frontiersin.org. These processes are often part of cellular respiration or specific metabolic routes like the Entner-Doudoroff pathway frontiersin.orgresearchgate.net. Gluconic acid can also be further metabolized or oxidized to other sugar acids frontiersin.org.

Glucuronic Acid: The synthesis of glucuronic acid in biological systems typically occurs via the uronic acid pathway , which is an alternative oxidative pathway for glucose metabolism unacademy.com. A key step involves the oxidation of UDP-glucose to UDP-glucuronic acid, catalyzed by UDP-glucose dehydrogenase mdpi.comwikipedia.org. Glucuronic acid is a crucial substrate in glucuronidation , a Phase II metabolic conjugation reaction mediated by UDP-glucuronosyltransferases (UGTs) , facilitating the excretion of various compounds wikipedia.orgopenaccessjournals.comfpnotebook.com. In microbial systems, catabolic pathways for glucuronic acid involve enzymes such as hexuronate reductase and L-gulonate 3-dehydrogenase frontiersin.org.

The production of this compound in biological systems is less clearly defined by specific enzymatic pathways in the reviewed literature. While chemical synthesis methods like the Kiliani reaction are known , the endogenous enzymatic routes for its formation and subsequent metabolism remain areas for further research.

Compound List:

2-keto-gluconate

5-keto-gluconate

D-allose

D-allulose

D-galactonic acid

D-glucaric acid

D-gluconolactone

D-glucose

D-glucose-1-phosphate

D-tagatose

Galacturonic acid

Glucuronic Acid

this compound

Gluconic Acid

Glycolaldehyde

L-gulonate

L-idonate

L-rhamnose

L-tartaric acid

L-threo-tetruronate

Rare sugars

UDP-glucose

UDP-glucuronic acid

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. For a flexible, polyhydroxylated molecule like glucoheptonic acid, NMR is essential for assigning the relative stereochemistry of its chiral centers and understanding its conformational behavior.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information. The ¹H NMR spectrum reveals the number of chemically distinct protons, their connectivity through spin-spin coupling, and their electronic environment. The ¹³C NMR spectrum provides information on the carbon skeleton. While a complete, assigned spectrum for this compound is not widely published, data for its sodium salt, sodium glucoheptonate, is available and offers insight into the carbon framework.

Table 1: Experimental ¹³C NMR Chemical Shifts for Sodium Glucoheptonate (Note: Data obtained from a spectral database; assignments are tentative.)

Carbon Atom PositionChemical Shift (δ) in ppm
C1 (Carboxylate)179.5
C274.5
C373.0
C472.8
C572.1
C671.8
C763.9

Source: SpectraBase

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the proton connectivity along the seven-carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of each carbon signal based on its attached proton's chemical shift.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate the molecular ion with minimal fragmentation.

In ESI-MS, this compound (C₇H₁₄O₈, Molecular Weight: 226.18 g/mol ) would be expected to be observed primarily as the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 225.06. nih.gov In the presence of alkali metal salts, adduct ions such as [M+Na-H]⁻ or [M+Na]⁺ may also be observed. nih.govchemscene.com

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of polyhydroxy carboxylic acids like this compound is characterized by successive neutral losses of small molecules, particularly water (H₂O, 18 Da) and, from the carboxylate end, carbon dioxide (CO₂, 44 Da). Cleavage of the carbon-carbon bonds also occurs.

Table 2: Predicted Molecular Ion and Major Fragment Ions for this compound in ESI-MS/MS (Negative Ion Mode)

IonFormula of Ionm/z (calculated)Description
[M-H]⁻[C₇H₁₃O₈]⁻225.06Deprotonated molecular ion
[M-H-H₂O]⁻[C₇H₁₁O₇]⁻207.05Loss of one water molecule
[M-H-2H₂O]⁻[C₇H₉O₆]⁻189.04Loss of two water molecules
[M-H-CO₂]⁻[C₆H₁₃O₆]⁻181.07Decarboxylation
[M-H-H₂O-CO₂]⁻[C₆H₁₁O₅]⁻163.06Loss of water and carbon dioxide

This predictable fragmentation pathway allows for the confirmation of the compound's identity and can be used to distinguish it from other sugar acids of different chain lengths.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is dominated by absorptions from its numerous hydroxyl (O-H) groups and its carboxylic acid moiety. The key characteristic bands would be:

A very broad and strong absorption band in the 3500-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the carboxylic acid, overlapping with the O-H stretching of the multiple alcohol groups. researchgate.net The broadness is due to extensive intermolecular hydrogen bonding.

A strong, sharp absorption band around 1725-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid. researchgate.net

A series of bands in the 1300-1000 cm⁻¹ region due to C-O stretching and O-H bending vibrations.

C-H stretching vibrations from the methylene (B1212753) and methine groups would appear in the 3000-2850 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching bands are typically weak in Raman spectra, other functional groups can be clearly identified. The C-C backbone of the molecule would show characteristic peaks in the fingerprint region (below 1500 cm⁻¹). The carbonyl (C=O) stretch also gives a Raman signal, though it is often weaker than in the IR spectrum. Raman is particularly useful for studying samples in aqueous solutions, a significant advantage for a water-soluble compound like this compound.

Table 3: Predicted Characteristic Vibrational Bands for this compound

Functional GroupVibrational ModePredicted IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)
O-H (Alcohol & Acid)Stretching3500–2500 (very broad, strong)Weak
C-H (Aliphatic)Stretching3000–2850 (medium)Medium-Strong
C=O (Carboxylic Acid)Stretching1725–1700 (strong, sharp)Medium
C-O (Alcohol & Acid)Stretching1300–1000 (strong, multiple bands)Medium
C-CStretchingFingerprint region (<1200)Strong

X-ray Crystallography and Diffraction Analysis for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its salts can be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule.

Torsion Angles: Defining the exact conformation of the seven-carbon chain as it exists in the crystal lattice. This provides a static, minimum-energy snapshot of the molecule's shape.

Stereochemistry: Providing an absolute confirmation of the configuration (R/S) at each of the five chiral centers.

Computational and Theoretical Chemistry Studies of Glucoheptonic Acid

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For glucoheptonic acid, DFT calculations can elucidate its electron distribution, molecular orbitals, and predict its chemical reactivity. Studies employing DFT often focus on calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electron transfer processes and chemical stability ekb.egriken.jp. These calculations can also provide insights into bond strengths, charge distribution, and potential reaction sites within the molecule, aiding in the prediction of its behavior in various chemical environments ekb.egresearchgate.netresearchgate.net. For instance, DFT can be used to model the electronic structure of similar carbohydrate derivatives, providing a framework for understanding this compound's electronic properties researchgate.netresearchgate.nettandfonline.com.

Molecular Dynamics Simulations for Solution Behavior and Conformational Space

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution, including their conformational flexibility. For this compound, MD simulations can explore its various three-dimensional structures (conformations) in aqueous environments. These simulations track the movement of atoms over time, revealing how the molecule bends, twists, and interacts with solvent molecules tandfonline.comnih.govmdpi.comresearchgate.netacs.orgoup.com. By analyzing the trajectories generated by MD simulations, researchers can determine the most stable conformations, the energy landscape of conformational changes, and the influence of factors like temperature and pH on its structure tandfonline.comresearchgate.netoup.com. Understanding the conformational ensemble of this compound is vital for predicting its interactions with biological targets or its behavior in chemical reactions nih.govresearchgate.netoup.com. For example, studies on similar carbohydrate structures, like xanthan gum and heparin, utilize MD to map out their conformational spaces and identify key structural features influencing their properties tandfonline.comnih.govmdpi.comoup.com.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, often employing DFT or other ab initio methods, are used to study the detailed pathways and energy changes involved in chemical reactions. For this compound, these calculations can predict the activation energies and transition states for various transformations, such as isomerization, degradation, or enzymatic modifications rsc.orgresearchgate.netcopernicus.orgpeerj.comsavemyexams.comarxiv.org. By calculating the energetics of different reaction steps, researchers can identify the most favorable reaction mechanisms and understand the factors controlling reaction rates rsc.orgresearchgate.netcopernicus.orgpeerj.comarxiv.org. These studies are critical for developing synthetic routes, understanding metabolic pathways, or predicting the stability of this compound under different conditions rsc.orgresearchgate.netcopernicus.orgpeerj.com. For instance, research on other organic acids has utilized quantum chemical methods to elucidate reaction mechanisms and predict energy barriers, providing a methodological precedent for similar studies on this compound rsc.orgresearchgate.netcopernicus.orgpeerj.comarxiv.org.

Predictive Modeling of Ligand-Receptor Interactions

Predictive modeling, often involving techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, is employed to understand how molecules like this compound interact with biological receptors or other molecular targets. While specific studies on this compound's ligand-receptor interactions might be limited in the general literature, the principles are well-established for similar compounds. These methods can predict binding affinities, identify key interaction sites, and model the complex dynamics of ligand-receptor binding acs.orgresearchgate.netresearchgate.netfrontiersin.org. By simulating the binding process, researchers can gain insights into how this compound might interact with enzymes, transport proteins, or other biomolecules, which is crucial for understanding its biological activity or designing new therapeutic agents acs.orgresearchgate.netresearchgate.netfrontiersin.org. Studies on other carbohydrate-related molecules and their interactions with proteins, such as heparin with antithrombin, demonstrate the application of these predictive modeling techniques nih.govacs.orgmdpi.com.

Compound Name List:

this compound

Glucose

Xanthan gum

Heparin

Glucuronic acid

Iduronic acid

Hyaluronan

Chondroitin

Dermatan

Heparan

N-acetyl-glucosamine (GlcNAc)

N-acetyl-galactosamine (GalNAc)

Folic acid

Biotin

Antithrombin-III (AT)

Heparin cofactor II

Thrombin

Factor Xa

Serpins

Metformin

Human serum albumin (HSA)

Norpinonic acid

Benzoic acid

4H-benzo[h]chromene derivatives

Alginic acid disaccharides (MM, GG, MG, GM)

Pyrrole

Thiophene

p-benzoquinone

Analytical Methodologies for Quantification and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of glucoheptonic acid, providing powerful separation of the analyte from complex matrices. The choice of technique is dictated by the sample composition and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile organic acids like this compound. The separation is typically based on the polarity of the molecule. A common approach involves using an anion exchange column, which separates compounds based on their ionic interactions. For detection, pulsed amperometric detection (PAD) with a gold electrode is highly effective for carbohydrates and sugar acids, offering high sensitivity without the need for derivatization. core.ac.uk

Methods have been developed for similar compounds, such as gluconic acid, which can be adapted for this compound. core.ac.ukhelixchrom.com For instance, a method for analyzing gluconic acid in wine utilizes an anion exchange column with a sodium hydroxide (B78521) solution as the mobile phase under isocratic conditions. core.ac.uk Another approach may use a combination of different columns, such as an SB-Aq column and an amino column, to separate a mixture of sugar acids. google.com While derivatization is not always necessary, it can be employed to enhance detection sensitivity, for example, by esterifying the carboxyl group with a fluorogenic reagent like 4-bromomethyl-7-methoxycoumarin. nih.gov

ParameterHPLC Condition 1 (Anion Exchange)HPLC Condition 2 (Mixed-Mode)
Stationary Phase Anion exchange column core.ac.ukSB-Aq and/or Amino column google.com
Mobile Phase Isocratic 0.1 M Sodium Hydroxide core.ac.ukAcetonitrile/Water with buffer
Detector Pulsed Amperometric Detector (PAD) core.ac.ukRefractive Index (RI) or UV (with derivatization) nih.gov
Flow Rate 1.5 mL/min core.ac.ukTypically 0.5 - 1.5 mL/min
Temperature 20 °C core.ac.ukAmbient or controlled

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. this compound, being a polar, high-boiling point compound with multiple active hydrogen-containing functional groups (-OH, -COOH), is not directly amenable to GC analysis. damascusuniversity.edu.sy Therefore, a derivatization step is essential to convert it into a volatile and thermally stable derivative. nih.gov

The most common derivatization methods for sugar acids are silylation, acylation, or alkylation (esterification). nih.govgcms.cz

Silylation: This is a widely used technique where active hydrogens in the hydroxyl and carboxyl groups are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for this purpose. damascusuniversity.edu.syphenomenex.com The resulting TMS-glucoheptonate is significantly more volatile and can be readily analyzed by GC. phenomenex.com

Acylation/Esterification: This involves reacting the hydroxyl and carboxyl groups with acylating or alkylating agents. For example, perfluoro acid anhydrides can be used to create stable and highly volatile derivatives that are particularly suitable for detection by an electron capture detector (ECD). gcms.cz

The choice of derivatizing reagent depends on the specific requirements of the analysis, including the presence of other interfering substances. gcms.cz After derivatization, the sample is injected into the GC, where it is separated on a suitable column (e.g., a non-polar or medium-polarity capillary column) and detected, most commonly by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov

Ion Chromatography

Ion chromatography (IC) is an ideal technique for determining ionic species and is particularly well-suited for the analysis of organic acids. thermofisher.comijeast.com Since this compound is a carboxylic acid, it exists in an anionic form (glucoheptonate) in neutral or alkaline solutions, making it a prime candidate for anion-exchange chromatography. nih.gov

High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for analyzing carbohydrates and related sugar acids with high sensitivity and specificity. core.ac.uknih.gov In this method, the analyte is separated on a strong anion-exchange column using a high-pH eluent, typically a sodium hydroxide solution. nih.govresearchgate.net The high pH ensures that the hydroxyl groups of the sugar acid are partially ionized, which facilitates their detection at the surface of a gold electrode in the PAD cell.

A two-dimensional IC system has been developed for the concurrent determination of inorganic anions and gluconate, demonstrating the technique's capability for complex samples. nih.govresearchgate.net This method used an Ionpac AS18 anion analysis column for the first dimension and CarboPac guard columns for the second dimension, with detection via suppressed conductivity and pulsed amperometry, respectively. nih.govresearchgate.net The detection limit for gluconate was reported to be 24.24 µg/L. nih.govresearchgate.net

ParameterTypical HPAEC-PAD Conditions for Glucoheptonate
Stationary Phase High-performance anion-exchange column (e.g., Dionex CarboPac series) ijeast.comnih.govresearchgate.net
Mobile Phase Sodium Hydroxide (NaOH) gradient or isocratic elution nih.govresearchgate.net
Detector Pulsed Amperometric Detector (PAD) with a gold working electrode core.ac.uknih.govresearchgate.net
Sample Preparation Dilution in deionized water; filtration
Key Advantage High sensitivity and selectivity for sugar acids without derivatization thermofisher.com

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods rely on the measurement of light absorption or emission, respectively, to quantify a substance. Direct analysis of this compound using these methods is challenging as it lacks a strong chromophore or fluorophore. Therefore, analysis typically requires a chemical reaction to produce a colored or fluorescent product.

These assays are often based on redox reactions. For example, a method could involve the oxidation of this compound with an oxidizing agent like cerium(IV). jmcs.org.mx The concentration of the analyte can then be determined either by measuring the decrease in absorbance of the colored Ce(IV) or by measuring the fluorescence of the resulting Ce(III). jmcs.org.mx

Another approach is a coupled-enzyme assay. nih.gov This involves using one or more enzymes to convert this compound through a series of reactions that ultimately produce or consume a spectrophotometrically active compound, such as NADH, which can be monitored by absorbance changes at 340 nm. nih.gov While specific assays for this compound are not widely reported, methods developed for similar compounds like glucuronic acid, which involve colorimetric reactions with reagents in an acidic medium, could potentially be adapted. nih.gov The suitability of these methods depends heavily on sample complexity and the potential for interference from other components.

Potentiometric Titration Methods for Acid-Base and Complexation Equilibria

Potentiometric titration is a highly accurate technique used to determine the concentration of a substance by measuring the potential changes in a solution during a titration reaction. sci-hub.st It is particularly valuable for studying the acid-base properties and metal complexation equilibria of this compound.

For acid-base equilibria, a solution of this compound is titrated with a standard solution of a strong base, such as sodium hydroxide (NaOH). researchgate.net A pH-sensitive electrode (typically a glass electrode) monitors the change in pH as the titrant is added. sci-hub.stlibretexts.org The resulting titration curve of pH versus the volume of titrant added shows an equivalence point from which the concentration of the acid can be calculated. researchgate.net Furthermore, the shape of the curve allows for the determination of the acid dissociation constant (pKa) of the carboxylic acid group. researchgate.net

This technique is also instrumental in studying the formation and stability of metal-glucoheptonate complexes. By performing titrations of this compound in the presence of various metal ions, the stability constants of the resulting complexes can be determined. researchgate.net The data analysis often requires specialized software to fit the potentiometric data and derive the equilibrium constants for the complexation reactions. cost-nectar.eu

Electrophoretic Techniques for Separation

Electrophoresis separates molecules based on their migration in an electric field. researchgate.net Because this compound has a carboxylic acid group, it will be negatively charged (anionic) at a pH above its pKa. This net negative charge allows it to migrate toward the positive electrode (anode) when an electric field is applied. youtube.com

Gel electrophoresis, using matrices like agarose (B213101) or polyacrylamide, is a common format for this technique. researchgate.netnih.gov The rate of migration depends on the charge-to-mass ratio of the molecule and the sieving effect of the gel matrix. nih.gov While more commonly used for macromolecules like proteins and nucleic acids, electrophoresis can be adapted to separate smaller molecules like organic acids. nih.govnih.gov

For this compound, controlling the pH of the buffer is crucial. The buffer's pH will determine the charge state of the acid and thus its mobility. By selecting an appropriate pH, this compound can be separated from neutral species (which will not migrate) or from cationic species (which will migrate towards the cathode). youtube.com This technique is particularly useful for qualitative analysis and for assessing the purity of a sample.

Future Research Trajectories for Glucoheptonic Acid

Development of Sustainable Synthetic Routes and Bioproduction Enhancement

The traditional synthesis of glucoheptonic acid, dating back to the Kiliani-Fischer synthesis, involves the use of hazardous reagents like hydrocyanic acid and often results in low yields and colored byproducts, necessitating extensive purification. google.com Future research is imperative to develop more sustainable and efficient synthetic methodologies. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and avoidance of toxic reagents, should guide these efforts. One promising avenue is the exploration of biocatalysis. For instance, the enzymatic transgalactosylation of this compound using β-galactosidase has been demonstrated to produce new derivatives. researchgate.net Further research could focus on discovering or engineering enzymes for the direct and stereoselective synthesis of this compound from simple sugars, mirroring the microbial fermentation processes used for producing the related gluconic acid from glucose. nih.govfrontiersin.org

Enhancing bioproduction through metabolic engineering of microorganisms is another critical research trajectory. While microbial production of gluconic acid by organisms like Aspergillus niger and Gluconobacter oxydans is well-established, similar processes for this compound are not as developed. nih.govfrontiersin.org Future studies could involve identifying or engineering metabolic pathways in bacteria or fungi to efficiently convert C6 sugars into C7 sugar acids. This could involve gene discovery for novel enzymes, pathway optimization to increase flux towards this compound, and fermentation process optimization to improve yields and productivity. The development of robust microbial cell factories for this compound production would represent a significant advancement in its sustainable manufacturing.

Table 1: Comparison of Synthetic Approaches for Aldonic Acids

FeatureKiliani-Fischer SynthesisChemo-catalytic OxidationMicrobial Fermentation
Starting Material Aldose, CyanideGlucoseGlucose/Renewable Sugars
Key Reagents/Catalysts NaCN/HCN, H₂/Pd-BaSO₄, H₂OMetal catalysts (e.g., Cu-biochar)Whole-cell biocatalysts (e.g., A. niger)
Primary Product Aldonic Acids (Chain-extended)Gluconic Acid, Glucuronic AcidGluconic Acid
Key Advantages Carbon chain extensionHigh selectivity with catalyst designHigh yields, mild conditions
Key Disadvantages Use of toxic cyanide, low yieldsPotential for over-oxidationByproduct formation, process optimization needed
Sustainability LowModerate to HighHigh

Exploration of Novel Complexation Applications in Material Science and Environmental Chemistry

This compound's structure, with a carboxylic acid group and multiple hydroxyl groups, makes it an excellent chelating agent for metal ions. This property is analogous to that of gluconic acid, which is widely used to sequester metal ions in alkaline solutions. acs.org Future research should systematically explore the complexation behavior of this compound with a wide range of metal ions, including lanthanides and actinides, which is relevant for nuclear waste management. nih.gov Understanding the coordination chemistry, stability constants, and structure of these metal-glucoheptonate complexes will be crucial. nih.gov

Deeper Mechanistic Elucidation of Biochemical Roles and Metabolic Pathways

The biological significance of this compound is not yet fully understood. It has been detected in some plants, where its levels increase in response to fungal pathogens, suggesting a role in plant defense mechanisms. However, the specific biochemical pathways leading to its synthesis and its mode of action in plant-pathogen interactions remain to be elucidated. Future research should focus on identifying the enzymes and genes involved in this compound metabolism in plants and other organisms where it is found.

Furthermore, exploring the metabolic fate of this compound in various biological systems is essential. While the metabolism of the related D-glucuronic acid is well-characterized as part of the uronic acid pathway, which is involved in detoxification and the synthesis of important biomolecules, the metabolic pathways for this compound are largely unknown. nih.govyoutube.com Investigating whether this compound can enter or influence existing carbohydrate metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, is a key area for future research. hmdb.cayoutube.com Understanding its enzymatic interactions and potential signaling roles will provide a more complete picture of its biological functions.

Advancement in Analytical and Spectroscopic Techniques for High-Throughput Analysis

To support the expanding research into this compound, the development of advanced analytical and spectroscopic techniques for its rapid and sensitive detection and quantification is crucial. While standard techniques like High-Performance Liquid Chromatography (HPLC) are suitable for its analysis, there is a need for methods amenable to high-throughput screening. sigmaaldrich.comcore.ac.uk This is particularly important for applications in metabolic engineering, where large numbers of microbial strains or fermentation conditions need to be evaluated.

Future research could focus on developing biosensor-based assays for real-time monitoring of this compound concentrations in bioreactors. Additionally, advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be further optimized for the sensitive and selective analysis of this compound and its derivatives in complex biological matrices. On the spectroscopic front, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation. Further development of quantitative NMR (qNMR) methods could provide a rapid and direct way to quantify this compound without the need for extensive sample preparation.

Table 2: Analytical Techniques for this compound Analysis

TechniquePrincipleApplicationAdvantagesLimitations
HPLC Separation based on polarity and interaction with a stationary phase.Quantification in various samples.High resolution and sensitivity.Requires sample preparation, longer analysis time.
LC-MS HPLC separation followed by mass spectrometric detection.Identification and quantification in complex matrices.High sensitivity and specificity.Expensive instrumentation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural elucidation and purity assessment.Provides detailed structural information.Lower sensitivity compared to MS.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Functional group identification.Rapid and non-destructive.Provides limited structural information on its own.

Integrated Computational-Experimental Approaches for Rational Design of this compound Derivatives

The functional properties of this compound can be tailored for specific applications by creating derivatives with modified structures. Integrated computational and experimental approaches offer a powerful strategy for the rational design of these derivatives. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be used to predict how structural modifications will affect the desired properties, such as chelation strength, biological activity, or material performance. sydney.edu.aumdpi.com

For example, in the context of developing new bioactive compounds, computational models can be built to screen virtual libraries of this compound derivatives for their potential to interact with specific biological targets. nih.gov The most promising candidates identified through these in silico studies can then be synthesized and experimentally validated. This iterative cycle of computational design, chemical synthesis, and experimental testing can significantly accelerate the discovery and optimization of novel this compound derivatives with enhanced functionalities for applications in medicine, agriculture, and material science. Research in this area could lead to the development of new drugs, crop protection agents, or advanced materials with tailored properties.

Q & A

Q. How can researchers address reproducibility challenges in this compound bioactivity assays?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and use reference compounds (e.g., quercetin for antioxidant assays). Blind experimental designs minimize bias. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories like MetaboLights .

Key Considerations for Researchers

  • Literature Review : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over non-specialized databases .
  • Data Validation : Replicate findings across independent labs and share protocols via platforms like Protocols.io .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.